5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine
Overview
Description
“5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine” is a chemical compound with the molecular formula C7H9F3N2O . It is used in various biological activities and has been mentioned in patents and literature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an isoxazole ring attached to a trifluoromethyl group and an amine group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C7H9F3N2O), and its structure . Other properties like melting point, boiling point, and density are not explicitly mentioned in the search results .Scientific Research Applications
Cycloaddition Reactions and Synthesis of Derivatives
- A study demonstrated a formal [3 + 2] cycloaddition between ynamides and unprotected isoxazol-5-amines, enabling the production of functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives with high yields. This process involves generating an unusual α-imino silver carbene intermediate or a silver-stabilized carbocation, followed by cyclization/isomerization, highlighting its utility in building the pyrrole-3-carboxamide motif (Cao et al., 2019).
Anticancer Activity
- Research has synthesized a series of isoxazol-5-yl-thiazol-4-amine derivatives, tested for their anticancer activity against various human cancer cell lines. The structures of these new compounds were confirmed by NMR and mass spectrometry, and they demonstrated good to moderate activity on all tested cell lines (Yakantham et al., 2019).
Synthesis of Mixed Isoxazoles
- A one-pot synthesis method for 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles was reported. This synthesis involved creating a mixture of 1,3- and 1,5-isomers in variable ratios, offering a new avenue for the development of these compounds (Martins et al., 2002).
Inorganic-Organic Hybrid Compounds
- The study explored the synthesis and characterization of inorganic-organic hybrid compounds using isopolymolybdate and multidentate N-donor molecules. These compounds were assessed for their electrochemical properties and photocatalytic activities, demonstrating potential in various applications (Guo et al., 2019).
Building Blocks for Fluoroalkylisoxazoles
- A comprehensive study was conducted on the synthesis of 5-fluoroalkyl-substituted isoxazoles from functionalized halogenoximes. This research provides a method for the preparation of various 3,5-disubstituted derivatives, contributing to the development of fluoroalkylisoxazoles for potential applications (Chalyk et al., 2019).
Synthesis and Antimicrobial Activities
- A series of 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives were synthesized and tested for their antimicrobial and antioxidant activities. This study contributes to the field by providing new compounds with potential biomedical applications (Saundane et al., 2013).
Photochemistry and Synthesis of Fluorinated Heterocycles
- The photochemistry of 3-N-alkylamino-5-perfluoroalkyl-1,2,4-oxadiazoles was investigated, leading to the synthesis of fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles. This research highlights a new route for synthesizing target fluorinated structures, showcasing the versatility of fluorinated oxadiazoles in photochemical reactions (Pace et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c1-6(2,7(8,9)10)4-3-5(11)12-13-4/h3H,1-2H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCGWZZURUKYJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=NO1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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